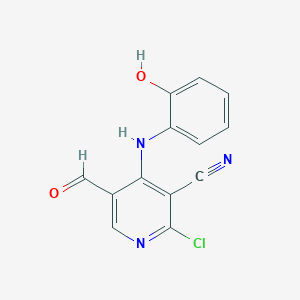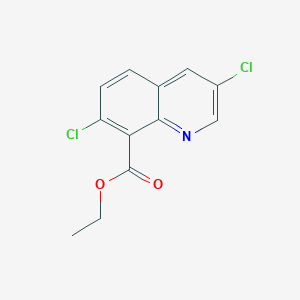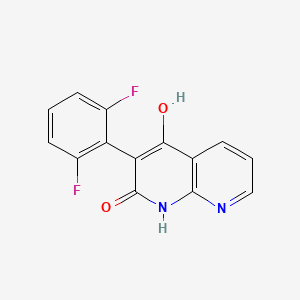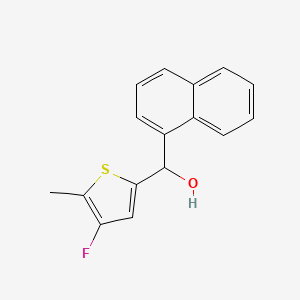
4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-4-carboxamide is a complex organic compound that features a quinazolinone moiety fused with an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under high-temperature conditions.
Introduction of the Imidazole Ring: The quinazolinone intermediate is then reacted with imidazole derivatives in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Final Coupling: The resulting intermediate is coupled with a carboxamide group using reagents like carbonyldiimidazole or similar coupling agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
5-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone or imidazole derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives of the imidazole ring.
科学研究应用
5-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用机制
The mechanism of action of 5-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and immune response.
相似化合物的比较
Similar Compounds
5-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-4-carboxamide: shares structural similarities with other quinazolinone and imidazole derivatives.
Examples: 2-Methyl-4-oxoquinazoline, 1H-imidazole-4-carboxamide.
Uniqueness
Structural Features: The unique fusion of the quinazolinone and imidazole rings in 5-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-4-carboxamide provides distinct chemical properties.
Biological Activity: Its specific interactions with molecular targets differentiate it from other similar compounds, offering unique therapeutic potential.
属性
CAS 编号 |
91621-10-2 |
|---|---|
分子式 |
C13H11N5O2 |
分子量 |
269.26 g/mol |
IUPAC 名称 |
4-(2-methyl-4-oxoquinazolin-3-yl)-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C13H11N5O2/c1-7-17-9-5-3-2-4-8(9)13(20)18(7)12-10(11(14)19)15-6-16-12/h2-6H,1H3,(H2,14,19)(H,15,16) |
InChI 键 |
KRFVLAQHIFTSAJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(NC=N3)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N'-(Acryloyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11847071.png)



![2-Naphthalenol, 1-[[(2,4-dimethylphenyl)imino]methyl]-](/img/structure/B11847099.png)



